2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-10-16-2-1-7-22-19(16)24-11-14(12-24)13-25-18(26)4-3-17(23-25)15-5-8-21-9-6-15/h1-9,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGSKRJJWSDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile represents a class of organic compounds with potential pharmacological applications. This article focuses on its biological activity, synthesizing available data from recent studies and reviews to provide a comprehensive overview.
Chemical Identity
- IUPAC Name : this compound
- Molecular Formula : C17H16N4O
- Molecular Weight : 284.34 g/mol
Structural Features
The compound contains multiple functional groups, including a pyridine ring and a carbonitrile group, which are significant for its biological activity. The presence of the dihydropyridazine moiety may contribute to its interaction with various biological targets.
Pharmacological Potential
Recent studies have suggested that the compound exhibits a variety of biological activities:
- Anticancer Activity : Research indicates that derivatives of pyridine and dihydropyridazine compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that similar structures showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development in oncology .
- Antimicrobial Properties : Compounds with similar structural features have been evaluated for antibacterial and antifungal activities. Preliminary results indicate that certain derivatives exhibit promising antibacterial effects against resistant strains .
- Neuroprotective Effects : There is emerging evidence that compounds containing pyridine and dihydropyridazine frameworks may protect against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity, which is implicated in disorders such as Parkinson’s disease .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The inhibition of specific enzymes such as MAO suggests a neuroprotective mechanism .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | MAO inhibition |
Detailed Findings
- Anticancer Studies : A recent study synthesized several derivatives and tested their effects on human cancer cell lines. The results indicated that compounds with the dihydropyridazine structure showed IC50 values in the low micromolar range, suggesting significant potency against tumor cells .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Neuroprotective Mechanism : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
- Azetidine vs. Piperidine : The four-membered azetidine linker reduces conformational flexibility compared to piperidine, which may improve binding specificity but increase synthetic complexity .
Crystallographic and Structural Validation
- : X-ray crystallography of a related pyridine-3-carbonitrile derivative reveals planar geometry, with hydrogen bonds involving the carbonitrile group . Similar analysis for the target compound would require SHELX-based refinement (as in ).
Q & A
Q. Yield Optimization :
- Use stoichiometric ratios of 1:1.2 (amine:alkylating agent) to minimize side products.
- Monitor reaction progress via TLC or HPLC-MS to terminate reactions at peak conversion .
Basic: How can the compound’s structural integrity and purity be validated?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
- Single-Crystal X-Ray Diffraction : Resolve ambiguity in stereochemistry or tautomeric forms .
Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurity interference. Strategies include:
- Standardized Bioassays :
- Dose-Response Validation :
- Perform IC₅₀ studies in triplicate across a 10⁻⁶–10⁻³ M range to confirm dose-dependent trends .
- Metabolite Profiling :
Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Docking Studies :
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Focus on modifying:
- Pyridin-4-yl Group : Replace with bioisosteres (e.g., pyrimidine) to enhance solubility or target affinity .
- Azetidine Substituents : Introduce methyl or fluoro groups to probe steric/electronic effects on ring conformation .
- Carbonitrile Position : Synthesize 4-cyano vs. 3-cyano isomers to evaluate positional impact on potency .
Q. SAR Workflow :
Parallel Synthesis : Use Ugi or Biginelli reactions to generate libraries of 10–20 derivatives .
High-Throughput Screening : Test against panels of enzymes (e.g., CYP450 isoforms) to identify lead candidates .
Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : React with HCl or maleic acid to generate crystalline salts with improved bioavailability .
- Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) for sustained release and reduced renal clearance .
Advanced: How can metabolic stability be assessed preclinically?
Methodological Answer:
- Microsomal Incubations :
- CYP Inhibition Assays :
- Reactive Metabolite Screening :
Basic: What safety precautions are critical during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
